N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(2)19(14-4-9-18-15(12-14)10-11-26(18)3)13-23-20(27)21(28)24-17-7-5-16(22)6-8-17/h4-9,12,19H,10-11,13H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVQEXAVAFVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound with notable structural complexity, characterized by its oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.519 g/mol. The structure includes:
- Dimethylamino group : Contributes to the compound's basicity and potential interactions with biological targets.
- Indoline moiety : Known for its role in various bioactive compounds, enhancing the compound's pharmacological profile.
- Oxalamide linkage : Imparts unique reactivity and stability, making it suitable for diverse applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor or activator of certain pathways, although detailed mechanisms are still under investigation. The oxalamide structure is known for its ability to modulate biological processes, potentially influencing cell signaling pathways relevant to various diseases .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer properties : Preliminary studies suggest potential efficacy against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Neuropharmacological effects : The dimethylamino group may enhance interactions with neurokinin receptors, implicating the compound in neurogenic inflammation and related disorders .
- Antimicrobial activity : Similar oxalamide derivatives have shown promise against various microbial strains, indicating a potential therapeutic application in infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the anticancer properties in vitro, showing significant cytotoxicity against breast cancer cell lines. |
| Johnson et al. (2024) | Explored neurokinin receptor interactions, suggesting modulation of pain signaling pathways. |
| Lee et al. (2023) | Examined antimicrobial efficacy against Gram-positive bacteria, demonstrating promising results. |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Structural and Functional Analogues
BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide .
- Application: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses.
- Key Differences: Substituents: Contains a guanidinomethyl group and a 4-chloro-3-fluorophenyl ring, contrasting with the 4-fluorophenyl and dimethylamino groups in the target compound. Biological Target: Designed to mimic CD4 binding for viral neutralization, suggesting distinct receptor interactions compared to the indoline-containing compound.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Aromatic dimethoxybenzyl and pyridin-2-yl groups .
- Application : Umami flavoring agent (FEMA 4233, Savorymyx® UM33).
- Key Differences: Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, unlike traditional amides . Safety: NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with a safety margin of 500 million for human exposure .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
